molecular formula C19H15Cl3N2O3S B2821143 (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251691-26-5

(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2821143
CAS No.: 1251691-26-5
M. Wt: 457.75
InChI Key: OTRKKOOVCUFLGB-UHFFFAOYSA-N
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Description

(6-Chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a benzothiazine-dioxide derivative featuring a 3,4-dichlorophenyl substituent and a pyrrolidinyl methanone group. The compound’s structural complexity arises from its fused heterocyclic core, sulfone group, and halogenated aromatic system. Its design likely aims to optimize electronic, steric, and solubility properties for target interactions, common in drug discovery for conditions like cancer or infectious diseases .

Properties

IUPAC Name

[6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3S/c20-12-3-6-17-16(9-12)24(13-4-5-14(21)15(22)10-13)11-18(28(17,26)27)19(25)23-7-1-2-8-23/h3-6,9-11H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKKOOVCUFLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. A common route includes:

    Formation of the Benzo[b][1,4]thiazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and a suitable diketone.

    Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring can be done using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

    Attachment of the Pyrrolidinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine and a suitable leaving group on the benzo[b][1,4]thiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand. Research could explore its effects on various biological pathways.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Studies could investigate its efficacy and mechanism of action in disease models.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and the thiazine ring could facilitate binding to specific sites on proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzothiazine, thiazepine, and triazole derivatives. Key comparisons include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4-dichlorophenyl, pyrrolidinyl C₂₀H₁₄Cl₃N₂O₃S 473.76 Benzothiazine-dioxide core; enhanced lipophilicity from Cl substituents
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-chlorophenyl, phenyl C₂₀H₁₄ClNO₃S 391.85 Reduced halogenation; phenyl group increases hydrophobicity
6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g) 4-chlorophenyl, pyridazinone C₂₆H₂₀ClN₃O₂S 485.97 Thiazepine core; pyridazinone moiety may enhance hydrogen bonding
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-chlorophenyl, triazole-thione C₁₆H₁₁Cl₂N₅S₂ 424.32 Triazole-thione system; hydrogen-bonding networks via N–H···S interactions

Key Observations :

  • Pyrrolidinyl vs. Phenyl : Replacing phenyl (in ) with pyrrolidinyl introduces a basic amine, likely enhancing solubility and enabling salt formation for pharmacokinetic optimization.
Physicochemical and Spectral Data
  • Melting Points : Compounds with rigid aromatic systems (e.g., 4g , m.p. 192°C) typically exhibit higher melting points than aliphatic-substituted derivatives. The target compound’s pyrrolidinyl group may reduce crystallinity, lowering its melting point relative to 4g.
  • Spectral Signatures :
    • IR : Expected C=O (∼1650–1750 cm⁻¹), S=O (∼1150–1250 cm⁻¹), and C–Cl (∼550–750 cm⁻¹) stretches, consistent with analogues .
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), pyrrolidinyl CH₂ (δ 2.5–3.5 ppm), and sulfone-related deshielding .
Bioactivity Considerations

Though direct data for the target compound are lacking, insights from related compounds suggest hypotheses:

  • Ferroptosis Induction: Chlorinated aromatics (e.g., in ) exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC). The target compound’s dichlorophenyl group may similarly trigger ferroptosis via lipid peroxidation .
  • Antimicrobial Potential: Thiazine and triazole derivatives (e.g., ) often disrupt microbial enzymes. The pyrrolidinyl group could modulate selectivity for bacterial vs. mammalian targets.

Biological Activity

The compound (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , also referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core with various substituents that contribute to its biological activity. The molecular formula is C15H16Cl2N6O8S4C_{15}H_{16}Cl_{2}N_{6}O_{8}S_{4} with a molecular weight of approximately 607.49 g/mol. The presence of chlorine atoms and the dioxido group are significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For example, a study involving 1,3-benzothiazine derivatives reported strong antibacterial activity comparable to standard antibiotics like Ciprofloxacin and Ketoconazole .
  • Antifungal Activity : The compound has also been tested for antifungal properties against pathogens like Candida albicans, showing promising results in inhibiting growth at specific concentrations .

Anti-inflammatory Activity

Benzothiazine derivatives have been linked to anti-inflammatory effects through various mechanisms. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer properties. Studies on related benzothiazine compounds indicate that they may inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves targeting specific signaling pathways crucial for cancer cell survival .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTested Organisms/CellsReference
Benzothiazine AAntibacterialE. coli, S. aureus
Benzothiazine BAntifungalC. albicans
Benzothiazine CAnti-inflammatoryIn vitro cytokine assays
Benzothiazine DAnticancerVarious cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study synthesized several 1,3-benzothiazine derivatives and evaluated their antimicrobial efficacy using the agar well diffusion method. The compounds were tested at concentrations ranging from 2.5 mg/mL to 20 mg/mL against clinical isolates. The results indicated that certain derivatives had superior activity compared to standard treatments, particularly against E. coli and S. aureus.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of benzothiazine derivatives, researchers observed a significant reduction in inflammatory markers in animal models treated with these compounds. This suggests that the compound may inhibit key enzymes involved in the inflammatory response.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Core benzothiazine formation : Start with chlorinated benzothiazinone precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Pyrrolidine coupling : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination), using palladium catalysts and inert atmospheres to prevent oxidation .
  • Sulfone stabilization : The 1,1-dioxido group is introduced via oxidation of the thiazine sulfur using agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
  • Optimization : Control temperature (60–100°C), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Use TLC or HPLC to monitor progress .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (COSY, HSQC) is recommended .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase HPLC with photodiode array detection, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or MS) be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) or databases like PubChem .
  • Isotopic labeling : Use 35^{35}Cl/37^{37}Cl isotopic patterns in MS to confirm halogen presence .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals and analyzing diffraction data (e.g., CCDC deposition) .

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise optimization : Prioritize critical steps (e.g., benzothiazine sulfonation) by screening bases (e.g., K2CO3 vs. NaH) and solvents (DMF vs. THF) .
  • Catalyst tuning : For coupling reactions, test Pd(OAc)2 with ligands like XPhos to enhance efficiency .
  • Workflow integration : Use flow chemistry for exothermic steps (e.g., oxidations) to improve control and scalability .

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the dichlorophenyl group (e.g., replacing Cl with F or methyl) or pyrrolidine substituents .
  • Biological assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC50 values with electronic (Hammett σ) or steric (Taft) parameters .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How to address discrepancies between computational predictions and experimental data (e.g., in docking studies vs. bioassays)?

  • Methodological Answer :
  • Parameter refinement : Adjust force fields (e.g., AMBER) to account for sulfone group polarization or halogen bonding .
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .
  • Meta-analysis : Review conflicting cases in similar benzothiazine derivatives to identify systematic errors in modeling .

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